4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2OS/c12-10-2-1-7(4-11(10)13)8-3-9(5-14)15-6-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFIRGPNCWTFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=C2)C=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240234 | |
| Record name | 4-(3,4-Dichlorophenyl)-2-thiophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926251-55-0 | |
| Record name | 4-(3,4-Dichlorophenyl)-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926251-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Dichlorophenyl)-2-thiophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde logically disconnects the molecule at the C-C bond linking the thiophene (B33073) and the dichlorophenyl moieties. This approach is characteristic of cross-coupling strategies and points directly to the Suzuki-Miyaura reaction as a highly effective synthetic route. nih.gov This disconnection identifies two key precursors required for the forward synthesis:
A thiophene electrophile : A thiophene ring substituted with a leaving group, typically a halide, at the 4-position. The most common and commercially available precursor is 4-bromothiophene-2-carbaldehyde . mdpi.com The aldehyde group at the 2-position is a crucial functionality of the target molecule and is carried through the synthesis.
A dichlorophenyl nucleophile : A 3,4-dichlorophenyl group activated for cross-coupling. In the context of the Suzuki-Miyaura reaction, this is typically an organoboron species, such as (3,4-dichlorophenyl)boronic acid or its corresponding boronic esters (e.g., pinacol (B44631) esters).
This retrosynthetic pathway is highly convergent and utilizes readily available starting materials, making it an efficient and practical approach for synthesizing the target compound and its analogs.
Detailed Synthetic Pathways for this compound
The forward synthesis of this compound is predominantly achieved through the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed method involves the reaction of 4-bromothiophene-2-carbaldehyde with (3,4-dichlorophenyl)boronic acid or its ester equivalent in the presence of a palladium catalyst and a base.
A general procedure involves charging a reaction vessel with 4-bromothiophene-2-carbaldehyde and a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in a suitable solvent system like 1,4-dioxane (B91453) and water. mdpi.com The mixture is stirred under an inert atmosphere before the addition of the (3,4-dichlorophenyl)boronic acid and a base, typically potassium phosphate (B84403) (K₃PO₄). mdpi.com The reaction is then heated for a specified period until completion, which is often monitored by thin-layer chromatography (TLC). mdpi.com Upon cooling, the product is extracted, purified via column chromatography, and characterized using spectroscopic methods to confirm its structure. mdpi.com
Suzuki-Miyaura Cross-Coupling Strategies
The success and efficiency of the Suzuki-Miyaura coupling for synthesizing this compound depend critically on the optimization of several reaction parameters. These include the choice of the catalytic system, the base, the solvent, and the reaction temperature and duration.
The selection of the palladium source is fundamental to the success of the coupling reaction. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and effective catalyst for the synthesis of 4-arylthiophene-2-carbaldehydes. mdpi.commdpi.com It is typically used in catalytic amounts, often around 5 mol%. mdpi.com
Other palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), can also be employed, often in combination with specific phosphine (B1218219) ligands to generate the active Pd(0) species in situ. semanticscholar.org The choice of catalyst can influence reaction rates and yields, particularly with challenging substrates. For instance, more electron-rich and sterically bulky phosphine ligands can enhance the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle.
| Catalyst | Ligand | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ (integrated) | Good to Excellent | mdpi.commdpi.com |
| Pd(OAc)₂ | SPhos | High | Generic finding |
| Pd(dppf)Cl₂ | dppf (integrated) | High | semanticscholar.org |
| Pd₂(dba)₃ | XPhos | High | Generic finding |
The choice of base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. Inorganic bases are generally preferred. For the synthesis of 4-arylthiophene-2-carbaldehydes, potassium phosphate (K₃PO₄) has proven to be highly effective. mdpi.com Other bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are also commonly used and can be effective depending on the specific substrates and solvent system. researchgate.netresearchgate.net Stronger bases are often required for less reactive boronic acids or aryl chlorides. The selection of the base can significantly impact the reaction yield.
The ligand, typically a phosphine, stabilizes the palladium center and modulates its reactivity. In the case of Pd(PPh₃)₄, the triphenylphosphine (B44618) (PPh₃) ligand is part of the complex. For other palladium precursors like Pd(OAc)₂, an external ligand must be added. Bulky, electron-rich phosphine ligands such as SPhos or XPhos can accelerate the reaction, especially with less reactive aryl chlorides, by promoting the oxidative addition step.
| Base | Relative Yield | Reference |
|---|---|---|
| K₃PO₄ | Excellent | mdpi.com |
| K₂CO₃ | Good to Excellent | nih.gov |
| Na₂CO₃ | Good | researchgate.net |
| Cs₂CO₃ | Excellent | Generic finding |
The solvent plays a critical role in solubilizing the reactants and facilitating the catalytic cycle. For Suzuki-Miyaura reactions, polar aprotic solvents, often mixed with water, are standard. The water is necessary to dissolve the inorganic base. For the synthesis of 4-arylthiophene-2-carbaldehydes, a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio) has been shown to provide excellent yields. mdpi.com Other solvent systems like toluene/water have also been successfully employed. mdpi.com The optimal solvent system can depend on the solubility of the specific arylboronic acid and halide used. The ratio of the organic solvent to water can be adjusted to optimize the reaction rate and yield.
| Solvent System (Organic/Water) | Typical Ratio (v/v) | Relative Yield | Reference |
|---|---|---|---|
| 1,4-Dioxane / Water | 4:1 | Excellent | mdpi.com |
| Toluene / Water | 4:1 | Good | mdpi.com |
| DMF / Water | 1:1 | Good | researchgate.net |
| Ethanol (B145695) / Water | 1:3 | Variable | researchgate.net |
The reaction temperature and duration are key parameters that must be controlled for optimal results. The coupling reaction to form 4-arylthiophene-2-carbaldehydes is typically conducted at elevated temperatures, generally in the range of 85–90 °C. mdpi.com This thermal energy is required to overcome the activation barriers of the steps in the catalytic cycle, particularly the oxidative addition and reductive elimination.
Reaction times can vary, but a duration of 12 hours is often sufficient for the reaction to proceed to completion. mdpi.com Progress is typically monitored by TLC. Insufficient heating or time can lead to incomplete conversion and lower yields, while excessively high temperatures or prolonged heating can sometimes result in the degradation of reactants or products and the formation of byproducts.
| Parameter | Typical Range | Reference |
|---|---|---|
| Temperature | 80 - 100 °C | mdpi.comresearchgate.net |
| Reaction Time | 12 - 24 hours | mdpi.com |
Alternative Synthetic Routes (e.g., Ring-Opening/Annulation Reactions)
Beyond the functionalization of pre-existing thiophene rings, constructing the heterocyclic core through annulation reactions offers a powerful alternative. A notable strategy involves the ring-opening/annulation of cyclopropyl (B3062369) ethanols to directly access thiophene aldehydes. rsc.orgrsc.org
This one-pot procedure utilizes readily available cyclopropyl ethanol derivatives and potassium sulfide (B99878) to achieve a double C–S bond formation through the cleavage of C–C bonds. rsc.orgrsc.org The reaction proceeds under mild conditions, with dimethyl sulfoxide (B87167) (DMSO) serving as both the solvent and a mild oxidant. rsc.org This method is valued for its operational simplicity and good tolerance for various functional groups. rsc.orgrsc.org The general transformation can be summarized as the reaction of a 1-cyclopropyl-1-arylethanol with potassium sulfide in DMSO to yield the corresponding 4-arylthiophene-2-carbaldehyde. rsc.org
This approach is part of a broader class of synthetic methods that build the thiophene ring by introducing a sulfur atom from an inorganic sulfurating reagent into a suitable carbon backbone. rsc.org Other related strategies include the reaction of substituted buta-1-enes with potassium sulfide, which represents an atom-economical, transition-metal-free synthesis of thiophenes via the cleavage of multiple C-H bonds. organic-chemistry.org
| Starting Material | Sulfur Source | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Cyclopropyl ethanol derivatives | Potassium sulfide (K₂S) | DMSO (solvent and oxidant) | Thiophene aldehydes | rsc.orgrsc.orgsemanticscholar.org |
| Substituted buta-1-enes | Potassium sulfide (K₂S) | Transition-metal-free | Substituted thiophenes | organic-chemistry.org |
Multi-component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. The Gewald aminothiophene synthesis is a classic and widely used MCR for preparing substituted thiophenes. derpharmachemica.compharmaguideline.comijprajournal.com
The Gewald reaction involves the base-catalyzed condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile), followed by cyclization with elemental sulfur. pharmaguideline.comimpactfactor.org The first step is typically a Knoevenagel condensation to form an acrylonitrile (B1666552) intermediate, which is then thiolated at the adjacent methylene (B1212753) position before cyclizing to form the 2-aminothiophene ring. derpharmachemica.com While this method directly yields 2-aminothiophenes rather than thiophene-2-carbaldehydes, the resulting amino group provides a synthetic handle for further transformations into other functional groups. The Gewald synthesis is considered one of the most effective methods for producing the thiophene nucleus and its derivatives. ijprajournal.com
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |
|---|---|---|---|---|---|
| Ketone with an α-CH₂ group | Activated Nitrile (e.g., α-cyanoester) | Elemental Sulfur (S₈) | Base (e.g., diethylamine) | 2-Aminothiophene derivative | derpharmachemica.compharmaguideline.comimpactfactor.org |
Green Chemistry Principles in Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic processes. unibo.it For thiophene synthesis, this includes the use of environmentally benign solvents, solvent-free conditions, and the development of reusable catalyst systems.
Solvent-Free Methods or Use of Benign Solvents
Efforts to create greener synthetic routes have led to the development of methods that minimize or eliminate the use of hazardous organic solvents. A solid-supported, solvent-free, and microwave-assisted thio-Claisen rearrangement has been developed for the synthesis of tri-substituted thiophenes. tandfonline.com This method involves supporting the reactants on a mixture of anhydrous potassium carbonate and silica (B1680970) gel and using microwave irradiation to drive the reaction, resulting in good isolated yields and short reaction times. tandfonline.com
The use of benign solvents like water or ethanol is another key strategy. A palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed using water as the sole reaction medium. unito.it This method is robust enough to work even with low-purity industrial wastewater, offering a virtuous way to repurpose such effluents. unito.it Similarly, an environmentally friendly synthesis of halogenated thiophenes has been accomplished using ethanol as the solvent and sodium halides as the halogen source under mild conditions. nih.gov
| Method | Solvent/Condition | Advantages | Reference |
|---|---|---|---|
| Thio-Claisen Rearrangement | Solvent-free, solid support (K₂CO₃/SiO₂), microwave irradiation | Eco-friendly, short reaction time, good yields | tandfonline.com |
| Direct C-H Arylation | Water (including industrial wastewater) | Avoids organic solvents, repurposes wastewater | unito.it |
| Electrophilic Halocyclization | Ethanol | Environmentally friendly solvent, non-toxic reagents, mild conditions | nih.gov |
Catalyst Reuse and Recyclability
The ability to recover and reuse catalysts is a cornerstone of green chemistry, reducing waste and process costs. In the context of thiophene synthesis, recyclable catalytic systems have been developed. For instance, the palladium iodide (PdI₂) catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols can be performed in an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄). mdpi.comnih.gov This non-conventional solvent allows for the catalyst to be recycled for subsequent runs with sustained activity. mdpi.comnih.gov The use of ionic liquids as the solvent enables the recycling of the PdI₂/KI catalyst system. organic-chemistry.org
Scalability Considerations for Synthetic Procedures
Transitioning a synthetic route from a laboratory setting to industrial-scale production requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. For substituted thiophenes, developing potential manufacturing routes is an active area of research. beilstein-journals.orgresearchgate.net
Key considerations for scalability include:
Raw Material Cost and Availability: The industrial synthesis of the parent thiophene ring relies on inexpensive feedstocks like n-butane or acetylene (B1199291) and sulfur at high temperatures. derpharmachemica.compharmaguideline.com For complex derivatives like this compound, the cost and availability of starting materials, such as substituted bromothiophenes and arylboronic acids, are critical.
Process Efficiency and Safety: Scalable routes should be efficient, minimizing the number of steps. One-pot procedures, such as a one-pot bromination/debromination, are favored as they reduce isolation and purification steps. nih.gov Reaction conditions must also be manageable on a large scale. For example, lithiation reactions often require sub-zero temperatures, which can be energy-intensive and challenging to maintain in large reactors. beilstein-journals.orgnih.gov The toxicity of reagents, like phosgene, which has been used for synthesizing 2-thiophenecarboxaldehyde, presents significant pollution and safety challenges, making such routes unsuitable for modern industrial production. google.com
Waste Management: Industrial processes generate significant waste streams. The Vilsmeier-Haack reaction, a common method for producing 2-thiophenecarboxaldehyde, uses phosphorus oxychloride (POCl₃), which leads to wastewater treatment difficulties. google.com Developing routes that use recyclable catalysts or benign solvents helps to mitigate this issue. unito.itelsevierpure.com
The development of manufacturing routes for halogenated 2-thiophenecarboxylic acid derivatives, which are key building blocks for new insecticides, highlights these challenges. Researchers have developed and demonstrated multi-kilogram scale laboratory processes, focusing on optimizing reaction steps like Grignard metallation and palladium-catalyzed carbonylation to ensure a viable commercial process. beilstein-journals.orgresearchgate.net
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms can be deduced.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-(3,4-dichlorophenyl)thiophene-2-carbaldehyde will give rise to a distinct signal.
The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of δ 180-190 ppm . The carbons of the thiophene (B33073) ring are expected to resonate between approximately δ 125-150 ppm . The carbon attached to the aldehyde group (C2) and the carbon attached to the dichlorophenyl group (C4) will be deshielded compared to the other thiophene carbons. The carbons of the 3,4-dichlorophenyl ring will also appear in the aromatic region, with the carbons directly bonded to chlorine atoms showing characteristic shifts.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | ~183 |
| Thiophene C2 | ~144 |
| Thiophene C3 | ~135 |
| Thiophene C4 | ~140 |
| Thiophene C5 | ~128 |
| Dichlorophenyl C1' | ~138 |
| Dichlorophenyl C2' | ~129 |
| Dichlorophenyl C3' | ~133 |
| Dichlorophenyl C4' | ~131 |
| Dichlorophenyl C5' | ~127 |
| Dichlorophenyl C6' | ~130 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While no specific 2D NMR data for this compound is available in the reviewed literature, these techniques would be invaluable for unambiguous signal assignment.
COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, which would be particularly useful in assigning the protons on the dichlorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be crucial for connecting the different fragments of the molecule, for example, showing a correlation from the aldehyde proton to the C2 and C3 carbons of the thiophene ring, and from the thiophene protons to the carbons of the dichlorophenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would provide a very accurate mass measurement of the molecular ion of this compound. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₁₁H₆Cl₂OS. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺. For this compound, the ESI-MS spectrum would be expected to show a prominent signal corresponding to the protonated molecule. Further fragmentation of this ion could occur in the mass spectrometer, providing structural information. Common fragmentation pathways for such molecules could involve the loss of the formyl group (CHO) or cleavage of the bond between the thiophene and dichlorophenyl rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.
The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. For substituted thiophene-2-carbaldehydes, this peak is typically observed in the range of 1660-1690 cm⁻¹. For the parent compound, thiophene-2-carbaldehyde (B41791), this stretching vibration is reported at approximately 1665 cm⁻¹. researchgate.net The presence of the electron-withdrawing dichlorophenyl group at the 4-position of the thiophene ring can slightly influence the electronic environment of the aldehyde group, but the C=O stretch is expected to remain a strong, sharp signal in this region.
Other significant vibrational bands include those for the aromatic C-H stretching of both the thiophene and dichlorophenyl rings, which typically appear above 3000 cm⁻¹. The C=C stretching vibrations within these aromatic rings are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring usually appears as a weaker band in the fingerprint region. Additionally, the characteristic vibrations of the C-Cl bonds on the phenyl ring are expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.
Table 1: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Aldehyde | 1660 - 1690 | Strong |
| Ar C-H Stretch | Thiophene, Phenyl | 3000 - 3100 | Medium |
| C=C Stretch | Thiophene, Phenyl | 1400 - 1600 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions due to its conjugated system, which includes the dichlorophenyl ring, the thiophene ring, and the carbaldehyde group.
The extended conjugation across the bi-aryl system and the carbonyl group lowers the energy required for these electronic transitions, shifting the absorption maxima (λ_max) to longer wavelengths, typically in the UV-A or even the visible range. Thiophene-based conjugated systems are known to exhibit strong absorption bands. nih.gov The specific λ_max values are influenced by the substitution pattern and the solvent used. The presence of the dichlorophenyl substituent is expected to modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the precise wavelength of maximum absorption.
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound is not publicly available, analysis of related compounds, such as derivatives of thiophene-2-carbaldehyde and other 4-arylthiophenes, allows for a detailed prediction of its solid-state characteristics. iucr.orgnih.gov
Crystal Packing and Intermolecular Interactions
In the solid state, the crystal packing of this compound would be governed by a combination of non-covalent interactions. Given the molecular structure, the following interactions are anticipated to be significant:
Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with the aldehyde oxygen or the sulfur atom of the thiophene ring of adjacent molecules (C-Cl···O or C-Cl···S).
π-π Stacking: The planar aromatic rings (thiophene and dichlorophenyl) are likely to engage in π-π stacking interactions. These interactions, which can be either parallel-displaced or T-shaped, are a major cohesive force in the packing of aromatic molecules.
Dipole-Dipole Interactions: The polar aldehyde group introduces a significant dipole moment, leading to dipole-dipole interactions that help to organize the molecules in the crystal lattice.
Conformational Analysis in the Solid State
The most significant conformational feature of this compound is the dihedral angle between the planes of the thiophene ring and the 3,4-dichlorophenyl ring. Due to steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogen at the 3-position of the thiophene ring, the molecule is not expected to be perfectly planar.
In related bi-aryl systems, the dihedral angle is typically non-zero, representing a twist between the two rings. For instance, in a similar structure, the dihedral angle between a 1,4-dihydropyridine (B1200194) ring and a thiophene ring was found to be approximately 82-83°. iucr.org This twist is a compromise between maximizing π-conjugation (which favors planarity) and minimizing steric repulsion. The precise angle in the solid state would be determined by the balance of intramolecular steric effects and the aforementioned intermolecular packing forces. The aldehyde group itself is expected to be coplanar with the thiophene ring to maximize conjugation.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and related properties of the molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G**, are used to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. rdd.edu.iqresearchgate.net
This optimization provides precise data on bond lengths, bond angles, and dihedral angles. A key structural feature of this molecule is the dihedral angle between the thiophene (B33073) ring and the 3,4-dichlorophenyl ring. This angle determines the degree of conjugation between the two aromatic systems, which in turn influences the electronic properties of the molecule. DFT studies on similar thiophene-phenylene systems suggest that while there is a tendency for planarity to maximize π-conjugation, steric hindrance can lead to a twisted conformation. researchgate.net The optimized geometry is the foundation for calculating various electronic properties, such as dipole moment and polarizability, which describe the molecule's response to an external electric field.
Note: These are typical expected values based on DFT studies of analogous compounds.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. youtube.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be delocalized primarily over the electron-rich thiophene ring, while the LUMO would likely be distributed across the conjugated system, including the electron-withdrawing aldehyde group. nih.govresearchgate.net From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential, hardness, and the electrophilicity index, which quantify the molecule's reactive tendencies. rdd.edu.iq
Table 2: Typical FMO Properties and Reactivity Descriptors for Thiophene Derivatives
| Descriptor | Typical Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.0 to -6.5 eV | Correlates with ionization potential; higher values mean easier electron donation. |
| LUMO Energy | -2.0 to -2.5 eV | Correlates with electron affinity; lower values mean easier electron acceptance. |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | Indicates chemical reactivity and kinetic stability; smaller gap implies higher reactivity. |
| Chemical Hardness (η) | 1.7 to 2.3 eV | Measures resistance to change in electron distribution; higher value indicates lower reactivity. |
| Electrophilicity Index (ω) | 1.5 to 2.5 eV | Quantifies the ability of a molecule to accept electrons. |
Note: Values are illustrative, derived from studies on similar aromatic thiophenes. mdpi.comnih.gov
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. chemrxiv.org It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other charged species.
For this compound, the MEP map would show:
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be localized around the highly electronegative oxygen atom of the aldehyde group and, to a lesser extent, the chlorine atoms. nih.govresearchgate.net
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. They are typically found around the hydrogen atoms, particularly the aldehyde proton. researchgate.net
Neutral Potential (Green): These areas represent regions of relatively neutral charge, often found over the carbon backbone of the aromatic rings.
The MEP map provides a clear rationale for the molecule's intermolecular interactions, such as hydrogen bonding, and its preferred sites of reaction. researchgate.net
Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.
NMR Chemical Shifts: While precise prediction of NMR chemical shifts is challenging, DFT calculations can provide valuable estimates for both ¹H and ¹³C nuclei. pdx.eduliverpool.ac.uk These calculations help in the assignment of complex spectra by correlating the calculated electronic environment of each nucleus with its observed chemical shift. carleton.ca For this compound, calculations would predict the downfield shift of the aldehyde proton and the distinct shifts for the protons on the thiophene and dichlorophenyl rings.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. rsc.org The calculation provides the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption band. biointerfaceresearch.com The primary absorption bands in this compound are expected to arise from π → π* transitions within the extended conjugated system. nii.ac.jpresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While quantum calculations often focus on a single, static, minimum-energy structure, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound would provide insights into its conformational dynamics, such as the rotation around the single bond connecting the two rings. researchgate.net
By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), MD can also reveal how the solvent organizes around the solute and how these interactions influence the molecule's preferred conformation and flexibility. This is crucial for understanding the compound's behavior in a realistic chemical environment, bridging the gap between theoretical calculations in a vacuum and experimental observations in solution.
Molecular Docking Studies (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery and involves placing the ligand into the binding site of the receptor and scoring the different poses based on their binding energy. eurjchem.comcolab.ws
Thiophene derivatives are frequently investigated for their biological activities, including as potential enzyme inhibitors. researchgate.netnih.gov In a hypothetical docking study, this compound would be docked into the active site of a target protein. The results would highlight key intermolecular interactions, such as:
Hydrogen Bonds: The aldehyde oxygen could act as a hydrogen bond acceptor.
Hydrophobic Interactions: The aromatic thiophene and dichlorophenyl rings could engage in hydrophobic interactions with nonpolar amino acid residues.
Halogen Bonds: The chlorine atoms could potentially form halogen bonds with electron-donating groups in the binding site.
The docking score provides an estimate of the binding affinity, helping to prioritize compounds for further experimental testing. nih.gov
Table 3: Illustrative Molecular Docking Results for a Thiophene Derivative with a Protein Target
| Parameter | Result | Implication |
|---|---|---|
| Binding Affinity (Docking Score) | -7.5 kcal/mol | Indicates a favorable predicted binding energy. |
| Key Interacting Residues | TYR 234, LEU 356, ARG 120 | Identifies specific amino acids involved in binding. |
| Types of Interactions | Hydrogen bond with ARG 120 (via aldehyde O), π-π stacking with TYR 234, Hydrophobic contact with LEU 356 | Details the specific forces stabilizing the ligand-receptor complex. |
Note: This table is a hypothetical example to illustrate the output of a molecular docking study.
Ligand-Target Interaction Prediction (e.g., Enzyme Active Sites, Receptor Binding Pockets)
Detailed computational studies predicting the specific ligand-target interactions of this compound with enzyme active sites or receptor binding pockets are not extensively available in the public domain. However, the structural motifs present in the molecule, namely the dichlorophenyl group and the thiophene-2-carbaldehyde (B41791) core, are common in various biologically active compounds, suggesting potential interactions with a range of biological targets.
Molecular docking simulations, a primary tool for predicting these interactions, would likely show the dichlorophenyl group engaging in hydrophobic interactions within a target's binding pocket. The chlorine atoms could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The thiophene ring, being an aromatic heterocycle, can form π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. Furthermore, the aldehyde group is a key functional group capable of forming hydrogen bonds with polar amino acid residues or water molecules within the active site.
Binding Affinity Estimation (Theoretical)
Theoretical estimations of the binding affinity of this compound are directly linked to the predicted ligand-target interactions. Computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) are often employed to calculate the free energy of binding. These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies.
| Interaction Type | Potential Contributing Moieties | Estimated Impact on Binding Affinity |
| Hydrophobic Interactions | 3,4-Dichlorophenyl group, Thiophene ring | Significant |
| π-π Stacking | Thiophene ring, Phenyl ring | Moderate |
| Halogen Bonding | Chlorine atoms | Moderate |
| Hydrogen Bonding | Carbaldehyde group (oxygen atom) | Significant |
Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico)
Specific QSAR models developed exclusively for this compound are not documented. QSAR studies typically require a dataset of structurally related compounds with measured biological activities to derive a mathematical relationship between chemical structure and activity.
Descriptor Calculation and Selection
In a hypothetical QSAR study involving this compound and its analogs, a variety of molecular descriptors would be calculated to quantify its physicochemical properties. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and structural keys that describe the two-dimensional representation of the molecule.
3D descriptors: Geometrical properties such as molecular surface area, volume, and shape indices.
Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), and electronic descriptors (e.g., dipole moment, partial charges).
For this compound, key descriptors would likely include those related to its hydrophobicity (driven by the dichlorophenyl group), aromaticity, and the presence of the aldehyde functional group.
Model Development and Validation for Predicted Biological Activity
Following descriptor calculation for a series of analogous compounds, a QSAR model could be developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) or Random Forest. The goal would be to create a model that can accurately predict the biological activity of new compounds based on their calculated descriptors.
Chemical Reactivity and Derivatization Studies
Reactions at the Aldehyde Functional Group
The aldehyde functional group is a primary site for chemical modification, undergoing reduction, oxidation, condensation, and nucleophilic addition reactions.
Reduction Reactions (e.g., to Alcohols, Alkyls)
The aldehyde group of 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde can be selectively reduced to a primary alcohol or completely reduced to a methyl group using standard organic chemistry methodologies.
Reduction to Alcohol: Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for the conversion of the aldehyde to the corresponding primary alcohol, (4-(3,4-Dichlorophenyl)thiophen-2-yl)methanol. This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.
Reduction to Alkyl: More rigorous reductive conditions are required to convert the aldehyde to a methyl group. The Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reductions can achieve this transformation, yielding 4-(3,4-Dichlorophenyl)-2-methylthiophene.
Table 1: Representative Reduction Reactions
| Reagent(s) | Product | Functional Group Transformation |
|---|---|---|
| Sodium Borohydride (NaBH₄) | (4-(3,4-Dichlorophenyl)thiophen-2-yl)methanol | Aldehyde → Primary Alcohol |
| Hydrazine, Potassium Hydroxide (Wolff-Kishner) | 4-(3,4-Dichlorophenyl)-2-methylthiophene | Aldehyde → Methyl Group |
Oxidation Reactions (e.g., to Carboxylic Acids)
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(3,4-Dichlorophenyl)thiophene-2-carboxylic acid. This transformation is a common step in the synthesis of various derivatives. The thiophene (B33073) ring is generally stable to many oxidizing agents, although harsh conditions can lead to ring degradation. pharmaguideline.com
Common oxidizing agents for this purpose include:
Potassium permanganate (B83412) (KMnO₄)
Jones reagent (CrO₃ in sulfuric acid)
Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a qualitative test for aldehydes.
The choice of reagent depends on the desired reaction conditions and the presence of other sensitive functional groups. The oxidation of thiophene-containing compounds is a well-established process, though the specific conditions must be chosen carefully to avoid side reactions involving the sulfur heteroatom. nih.govresearchgate.net
Table 2: Representative Oxidation Reactions
| Reagent(s) | Product | Functional Group Transformation |
|---|---|---|
| Potassium Permanganate (KMnO₄) | 4-(3,4-Dichlorophenyl)thiophene-2-carboxylic acid | Aldehyde → Carboxylic Acid |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | 4-(3,4-Dichlorophenyl)thiophene-2-carboxylic acid | Aldehyde → Carboxylic Acid |
Condensation Reactions (e.g., Wittig, Knoevenagel, Schiff Base Formation)
Condensation reactions provide powerful methods for carbon-carbon and carbon-nitrogen bond formation at the aldehyde position, enabling the synthesis of a wide array of complex molecules.
Wittig Reaction: This reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide (a Wittig reagent). lumenlearning.comwikipedia.org The reaction of this compound with an ylide, such as one prepared from an alkyl halide and triphenylphosphine (B44618), results in the formation of a new carbon-carbon double bond with predictable regiochemistry. masterorganicchemistry.comnrochemistry.com The stereochemistry (E/Z isomerism) of the resulting alkene is dependent on the nature of the ylide used. wikipedia.orgudel.edu
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst like piperidine (B6355638) or triethylamine. researchgate.netresearchgate.net This reaction is a key step in the synthesis of various substituted alkenes and heterocyclic systems. nih.govorganic-chemistry.org
Schiff Base Formation: The aldehyde readily reacts with primary amines under mild, often acid-catalyzed, conditions to form imines, also known as Schiff bases. orientjchem.orgijfans.org This reaction involves a two-step mechanism: the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the final imine product. eijppr.com Thiophene-derived Schiff bases and their metal complexes are of significant interest in coordination chemistry and materials science. oncologyradiotherapy.comacs.org
Table 3: Representative Condensation Reactions
| Reaction Type | Reactant(s) | General Product Structure |
|---|---|---|
| Wittig | Triphenylphosphine ylide (Ph₃P=CHR) | 4-(3,4-Dichlorophenyl)-2-(alkenyl)thiophene |
| Knoevenagel | Active methylene compound (Z-CH₂-Z') | α,β-Unsaturated compound |
| Schiff Base Formation | Primary amine (R-NH₂) | Imine (Schiff Base) |
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction proceeds through a tetrahedral alkoxide intermediate, which is typically protonated during workup to yield an alcohol. youtube.com
Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium compounds (R-Li) add to the aldehyde to form secondary alcohols after acidic workup. These reactions are irreversible and are a cornerstone of carbon-carbon bond formation. masterorganicchemistry.com
Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) to the aldehyde results in the formation of a cyanohydrin, which is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.
Table 4: Representative Nucleophilic Addition Reactions
| Nucleophile (Reagent) | Intermediate | Final Product (after workup) |
|---|---|---|
| Grignard Reagent (R-MgX) | Magnesium alkoxide | Secondary alcohol |
| Cyanide (NaCN/H⁺) | Alkoxide | Cyanohydrin |
Reactions Involving the Thiophene Ring
The thiophene ring, while aromatic, exhibits different reactivity compared to benzene (B151609). It is generally more susceptible to electrophilic attack.
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Sulfonation)
Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophenes. pharmaguideline.com The thiophene ring is more reactive than benzene towards electrophiles, and substitution typically occurs preferentially at the C2 or C5 positions. pearson.com In this compound, the C2 and C4 positions are already substituted. The directing effects of the existing groups must be considered:
Thiophene Sulfur: Strongly activating and directs electrophiles to the ortho positions (C2 and C5).
Aldehyde Group (-CHO): Deactivating and a meta-director (directs to C4 and C5, relative to its own C2 position).
4-(3,4-Dichlorophenyl) Group: Deactivating (due to inductive effect) and an ortho, para-director (directs to C3 and C5, relative to its own C4 position).
Considering these combined effects, the C5 position is the most activated and sterically accessible site for electrophilic attack. The C3 position is less favored due to steric hindrance and weaker activation.
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions to introduce a halogen at the C5 position.
Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid, though milder conditions than those used for benzene are often required to prevent oxidation of the sensitive thiophene ring. minia.edu.egmasterorganicchemistry.com
Sulfonation: Sulfonation can be accomplished with fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H) at the C5 position. This reaction is often reversible. minia.edu.eg
Table 5: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent(s) | Major Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-4-(3,4-dichlorophenyl)thiophene-2-carbaldehyde |
| Nitration | HNO₃ / H₂SO₄ | 4-(3,4-Dichlorophenyl)-5-nitrothiophene-2-carbaldehyde |
| Sulfonation | Fuming H₂SO₄ | 4-(3,4-Dichlorophenyl)-5-sulfothiophene-2-carbaldehyde |
Nucleophilic Aromatic Substitution (if applicable)
Nucleophilic aromatic substitution (SNAr) on a thiophene ring is a viable reaction pathway, provided the ring is sufficiently activated by electron-withdrawing groups. quimicaorganica.orgnih.gov These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. nih.govlibretexts.org
In the case of this compound, the formyl (aldehyde) group at the C2 position acts as a strong electron-withdrawing group. This deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. Theoretical and experimental studies on substituted nitrothiophenes have shown that SNAr proceeds via a stepwise addition/elimination mechanism. nih.govresearchgate.net The presence of the aldehyde group on the this compound scaffold makes the thiophene ring susceptible to attack by potent nucleophiles, potentially at the C5 position, which is activated by the C2-aldehyde. However, specific studies detailing the nucleophilic aromatic substitution reactions on this particular compound are not extensively documented. The reaction would likely require strong nucleophiles and controlled conditions to favor substitution on the thiophene ring over reactions at the aldehyde or the dichlorophenyl moiety.
Cross-Coupling Reactions (e.g., further Suzuki, Sonogashira, Heck)
The this compound structure is itself a product of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com Further functionalization of this scaffold using cross-coupling reactions is a key strategy for creating diverse analogues. While the thiophene ring lacks a leaving group for subsequent couplings, the dichlorophenyl moiety possesses two chloro-substituents that can serve as handles for such transformations.
Palladium-catalyzed cross-coupling reactions are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org
Suzuki-Miyaura Reaction : This reaction couples an organohalide with an organoboron reagent. acs.orgmdpi.com The C-Cl bonds on the dichlorophenyl ring of the title compound could potentially be coupled with various aryl or vinyl boronic acids to introduce new substituents. Aryl chlorides are generally less reactive than bromides or iodides, often requiring more active catalyst systems (e.g., those with bulky, electron-rich phosphine (B1218219) ligands) and higher temperatures. ikm.org.my
Sonogashira Reaction : This involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org It is a powerful tool for introducing alkynyl moieties into aromatic systems. nih.gov The C-Cl bonds could undergo Sonogashira coupling, typically using a palladium catalyst and a copper(I) co-catalyst, under basic conditions. wikipedia.orglibretexts.org Copper-free protocols have also been developed to avoid side reactions like Glaser coupling. wikipedia.orgnih.gov
Heck Reaction : This reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The dichlorophenyl group could be further functionalized by reacting it with various alkenes via the Heck reaction to append vinyl groups. organic-chemistry.orgnih.govnih.gov
These potential cross-coupling reactions would primarily occur at the dichlorophenyl moiety, as discussed in the following section.
Reactions at the Dichlorophenyl Moiety (if applicable)
The two chlorine atoms on the phenyl ring are the most probable sites for further synthetic modifications via cross-coupling chemistry. The reactivity of these C-Cl bonds in palladium-catalyzed reactions is lower than that of their bromide or iodide counterparts, necessitating optimized reaction conditions.
Selective functionalization of one chloro-substituent over the other could be challenging and would depend on subtle differences in their electronic and steric environments. In principle, either chlorine atom could be replaced by a new functional group using Suzuki, Sonogashira, Heck, or other cross-coupling reactions such as Buchwald-Hartwig amination (for C-N bond formation) or C-S coupling reactions. nih.gov This allows for the introduction of a wide array of chemical diversity, which is crucial for structure-activity relationship studies.
Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Exploration
The synthesis of analogues of this compound is essential for exploring structure-activity relationships (SAR) in various biological contexts. The primary method for generating a library of these compounds is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com
The general synthetic route involves coupling 4-bromothiophene-2-carbaldehyde with a variety of substituted arylboronic acids or their pinacol (B44631) esters. nih.gov This strategy allows for the systematic variation of the substituents on the phenyl ring to probe their effect on biological activity. For example, a study by Rasool et al. detailed the synthesis of a series of 4-arylthiophene-2-carbaldehydes and evaluated their biological activities, demonstrating the utility of this approach. nih.govmdpi.comnih.gov An analogue closely related to the title compound, 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde, was synthesized and showed notable urease inhibition. nih.gov
The following table details a selection of analogues synthesized via this Suzuki coupling methodology, highlighting the diversity of the aryl moiety that can be introduced.
| Arylboronic Acid/Ester Partner | Resulting 4-Arylthiophene-2-carbaldehyde Analogue | Reported Yield | Reference |
|---|---|---|---|
| Phenylboronic pinacol ester | 4-Phenylthiophene-2-carbaldehyde | 85% | nih.gov |
| 4-Methylphenylboronic acid | 4-(p-Tolyl)thiophene-2-carbaldehyde | 82% | nih.gov |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde | 89% | nih.gov |
| 3-Chloro-4-fluorophenylboronic acid | 4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehyde | 75% | nih.gov |
| 3-(Trifluoromethyl)-5-cyanophenylboronic pinacol ester | 3-(5-Formylthiophen-3-yl)-5-(trifluoromethyl)benzonitrile | 65% | nih.gov |
| 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)thiophene-2-carbaldehyde | 86% | nih.gov |
Beyond modifying the aryl ring, the aldehyde group itself serves as a versatile handle for derivatization. It can be readily converted into other functional groups to explore SAR. For instance, condensation with various aryl or heteroaryl methyl ketones under Claisen-Schmidt conditions can yield chalcone (B49325) derivatives. researchgate.net Similarly, reaction with hydrazines or substituted anilines can produce hydrazones and Schiff bases, respectively, which are common strategies in medicinal chemistry to generate libraries of compounds with diverse biological profiles. nih.gov
Mechanistic Investigations of Biological Activities in Vitro and in Silico Focus
Target Identification and Validation (Pre-clinical, Non-human)
Enzyme Inhibition Studies
Derivatives based on the 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde scaffold have been evaluated for their ability to inhibit several key enzymes implicated in various diseases.
Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a key virulence factor in infections caused by bacteria like Helicobacter pylori. nih.govnih.gov Thiophene-based thiosemicarbazones have been synthesized and evaluated as urease inhibitors. frontiersin.org Studies on related dichlorophenyl piperazine urea/thiourea derivatives have shown that compounds with chloro substituents at the meta or para positions exhibit predominant urease inhibitory activity. core.ac.ukresearchgate.net For instance, one such analogue was found to be approximately ten times more potent than the thiourea standard inhibitor. core.ac.uk A series of morpholine-thiophene hybrid thiosemicarbazones demonstrated outstanding urease inhibition, with IC₅₀ values ranging from 3.80 to 5.77 µM, significantly more potent than the standard thiourea (IC₅₀ = 22.31 ± 0.03 µM). frontiersin.org The presence of electron-withdrawing groups, such as chloro, bromo, and nitro groups on the thiophene (B33073) ring, enhanced inhibitory strength. frontiersin.org
α-Glucosidase Inhibition: α-Glucosidase is a crucial enzyme in carbohydrate metabolism, and its inhibition can help manage type 2 diabetes. nih.govfrontiersin.org A series of novel thiazole (B1198619) derivatives of thiophene carbaldehyde were synthesized and tested for their in vitro α-glucosidase inhibitory activity. researchgate.netresearchgate.net Several of these derivatives displayed excellent inhibitory potential, surpassing the standard drug, acarbose. researchgate.netresearchgate.net Notably, the derivative featuring a 3,4-dichlorophenyl moiety exhibited potent activity, suggesting that the dichloro substitution pattern is favorable for inhibition. researchgate.net
Table 1: α-Glucosidase Inhibitory Activity of Selected Thiophene-based Thiazole Derivatives researchgate.net
| Compound ID | Substitution Pattern | IC₅₀ (µM) |
|---|---|---|
| 3b | 3,4-dichloro | 11.14 ± 0.99 |
| 3i | 3-fluoro | 10.21 ± 1.84 |
| 3f | 4-nitro | 13.21 ± 2.76 |
| 3h | 4-chloro | 14.21 ± 0.31 |
| Acarbose (Standard) | - | 845.25 ± 2.50 |
EGFR and VEGFR-2 Inhibition: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key targets in cancer therapy due to their roles in tumor growth and angiogenesis. nih.govfrontiersin.org While direct studies on this compound are limited, various thiophene derivatives have been investigated as inhibitors of these kinases. nih.gov For example, a series of novel thiophene-3-carboxamide derivatives were reported as potent VEGFR-2 inhibitors. nih.gov Similarly, other heterocyclic compounds incorporating thiophene rings have been designed as dual inhibitors of EGFR and VEGFR-2, demonstrating significant cytotoxic activity against cancer cell lines like MCF-7 and HepG2. nih.gov
Receptor Binding Assays
Molecular docking studies are frequently employed to predict the binding interactions of thiophene derivatives with the active sites of target proteins. For α-glucosidase inhibitors, docking simulations revealed that thiazole derivatives of thiophene carbaldehyde fit well into the enzyme's binding pocket, interacting with key residues. researchgate.net Similarly, for VEGFR-2, molecular docking and dynamics simulations have shown that thiophene-3-carboxamide derivatives can bind stably to the active site. nih.gov These computational studies provide a rationale for the observed inhibitory activities and guide further structural optimization.
Cell-Based Assays (In Vitro, Non-human Cell Lines)
Antiproliferative Activity in Cancer Cell Lines
The antiproliferative potential of compounds derived from the thiophene scaffold has been extensively evaluated against various human cancer cell lines.
MCF-7 (Breast Adenocarcinoma): Thiophene derivatives have shown promising cytotoxic effects against MCF-7 cells. researchgate.net For instance, a series of 6H-thiopyran-2,3-dicarboxylate derivatives exhibited good cytotoxicity with IC₅₀ values ranging from 3.5 to 15 μM. nih.govnih.gov Novel thiazole-thiophene scaffolds also demonstrated promising antitumor activity against MCF-7 cells, with some compounds showing greater activity than the reference drug cisplatin. nih.gov
HeLa (Cervical Adenocarcinoma) and HCT-116 (Colon Carcinoma): Derivatives of 2-amino thiophene have demonstrated significant antiproliferative potential in HeLa cell lines. nih.gov In HCT-116 cells, thiophene-based compounds have been shown to inhibit cell proliferation, colony formation, migration, and invasion, while also inducing apoptosis and cell cycle arrest. nih.govfarmaceut.org
HepG2 (Liver Carcinoma): Phenyl-thiophene-carboxamide derivatives, designed as biomimetics of the anticancer agent Combretastatin A-4, revealed considerable anticancer activity against the Hep3B (a subline of HepG2) cancer cell line. mdpi.com
Table 2: Cytotoxic Activity (IC₅₀) of Selected Thiophene Derivatives on Cancer Cell Lines
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6H-Thiopyran-2,3-dicarboxylates | MCF-7 | 4.5 | nih.gov |
| 6H-Thiopyran-2,3-dicarboxylates | HCT-15 (Colon) | 3.5 | nih.gov |
| Thiazole-Thiophene Scaffolds | MCF-7 | 10.2 ± 0.7 | nih.gov |
Antimicrobial Activity
The thiophene nucleus is a constituent of many compounds with a broad spectrum of antimicrobial activities. encyclopedia.pubresearchgate.netnih.gov
Antibacterial Activity: Various thiophene-based agents, including those derived from thiophene-2-carbaldehyde (B41791), have demonstrated antibacterial properties. nih.gov Chalcones derived from thiophene-2-carbaldehyde showed that compounds bearing electron-withdrawing groups exhibited moderate to excellent antibacterial activity. In another study, 3-amino thiophene-2-carboxamide derivatives displayed higher antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria compared to corresponding 3-hydroxy or 3-methyl derivatives. nih.gov
Antifungal Activity: Thiophene derivatives have shown notable antifungal effects. A specific derivative, 2-[(3,4-dichloro-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, which is structurally related to the subject compound, exhibited moderate activity against Candida species and good activity against Cryptococcus neoformans. researchgate.netsemanticscholar.orgnih.gov Chalcone (B49325) derivatives containing a thiophene ring have also been shown to inhibit the growth and biofilm formation of C. albicans and C. tropicalis. dergipark.org.tr Furthermore, 2-aminothiophene derivatives have demonstrated synergistic effects when combined with fluconazole against resistant Candida strains. nih.gov
Table 3: Antifungal Activity (MIC) of a Thiophene Derivative (5CN05) nih.gov
| Microorganism | MIC (µg/mL) |
|---|---|
| Candida albicans | 270 |
| Candida tropicalis | 270 |
| Candida krusei | 540 |
Anti-inflammatory and Analgesic Properties
Thiophene-based compounds are well-represented among anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, which primarily act by inhibiting cyclooxygenase (COX) enzymes. encyclopedia.pubnih.govresearchgate.net Research into novel thiophene derivatives continues to explore their potential in modulating inflammatory pathways. jpsbr.org For example, certain 3-aryl-5-substituted thiophenes have been evaluated as anti-inflammatory agents in carrageenan-induced rat paw edema models, showing protection comparable to standard drugs like ibuprofen. nih.gov The anti-inflammatory mechanisms often involve the inhibition of enzymes like COX and lipoxygenase (LOX). nih.govnih.gov
Antioxidant Activity
The antioxidant potential of thiophene derivatives has been a subject of considerable research. nih.gov While specific quantitative data from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays for this compound are not extensively documented in the available literature, the general class of thiophene-containing compounds is recognized for its antioxidant capabilities. nih.gov These properties are often attributed to the electron-rich nature of the thiophene ring, which can donate an electron or a hydrogen atom to neutralize free radicals.
The antioxidant activity of thiophene derivatives is influenced by the nature and position of substituents on the thiophene and any attached phenyl rings. For instance, the presence of electron-donating groups can enhance antioxidant capacity. In the case of this compound, the electron-withdrawing nature of the chlorine atoms on the phenyl ring and the carbaldehyde group on the thiophene ring may modulate its radical scavenging potential. Further experimental studies employing standardized assays are necessary to quantify the specific antioxidant efficacy of this compound and to establish a definitive structure-activity relationship.
Other Biological Modulations (e.g., spasmolytic, anti-urease, NO scavenging, anti-thrombolytic)
Beyond antioxidant effects, derivatives of this compound have been investigated for a range of other biological modulations.
Spasmolytic Activity: A study on closely related thiophene derivatives has demonstrated potential spasmolytic effects. Specifically, phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, a derivative of the compound of interest, exhibited an excellent spasmolytic effect with an EC50 value of 1.26 µM. nih.gov This suggests that the 4-(3,4-dichlorophenyl)thiophene core structure may contribute to the relaxation of smooth muscles. The proposed mechanism for the spasmolytic activity of such thiophene derivatives involves the blockade of calcium channels. nih.gov
Anti-urease Activity: Research on a series of 4-arylthiophene-2-carbaldehydes has revealed their potential as urease inhibitors. While data for the 3,4-dichloro substituted analog is not specifically detailed, a similar compound, 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde, showed outstanding urease inhibition with an IC50 value of 27.1 µg/mL. nih.gov This finding suggests that the this compound molecule likely possesses anti-urease activity, which is of interest in the context of infections caused by urease-producing bacteria like Helicobacter pylori.
Nitric Oxide (NO) Scavenging Activity: The same study on 4-arylthiophene-2-carbaldehydes also investigated their nitric oxide scavenging capabilities. The compound 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile was identified as the best NO scavenger in the series, with an IC50 value of 45.6 µg/mL. nih.gov This indicates that the 4-arylthiophene-2-carbaldehyde scaffold is a promising candidate for modulating nitric oxide levels, which has implications for inflammatory processes.
Anti-thrombolytic Activity: Currently, there is a lack of specific studies investigating the anti-thrombolytic activity of this compound or its close derivatives. Further research is required to explore this potential biological modulation.
| Biological Activity | Compound | Result | Reference |
|---|---|---|---|
| Spasmolytic | Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | EC50: 1.26 µM | nih.gov |
| Anti-urease | 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | IC50: 27.1 µg/mL | nih.gov |
| NO Scavenging | 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile | IC50: 45.6 µg/mL | nih.gov |
Elucidation of Molecular Mechanisms of Action (In Vitro, Biochemical Pathways)
Investigation of Specific Enzyme-Substrate Interactions
The biological activities of thiophene derivatives often stem from their ability to interact with specific enzymes. While the precise enzyme targets of this compound are not fully elucidated, related compounds have been shown to inhibit various enzymes. For instance, the anti-urease activity observed in similar 4-arylthiophene-2-carbaldehydes suggests a direct interaction with the urease enzyme. nih.gov The mechanism likely involves the binding of the thiophene derivative to the active site of the enzyme, thereby preventing the substrate (urea) from binding and being hydrolyzed. The specific interactions could involve hydrogen bonding with the carbaldehyde group and hydrophobic interactions with the dichlorophenyl and thiophene rings.
Modulation of Cellular Signaling Pathways
The diverse biological effects of thiophene-based compounds are often linked to their ability to modulate key cellular signaling pathways. For example, some thiophene derivatives have been reported to exhibit anti-inflammatory properties by potentially interfering with pathways such as the nuclear factor-kappa B (NF-κB) signaling cascade. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. The dichlorophenyl substitution in this compound may play a role in its interaction with components of such signaling pathways, although specific studies on this compound are needed to confirm these mechanisms.
Computational Biology Applications in Mechanistic Studies
Pharmacophore Modeling
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For a series of bioactive compounds like thiophene derivatives, a pharmacophore model can be developed based on their common structural features and associated biological data.
A hypothetical pharmacophore model for the biological activities of 4-arylthiophene-2-carbaldehydes could include features such as:
A hydrogen bond acceptor (from the carbaldehyde oxygen).
Aromatic/hydrophobic regions (the thiophene and dichlorophenyl rings).
Halogen bond donors (the chlorine atoms).
The spatial arrangement of these features would be crucial for the molecule's interaction with its biological target. Such a model, once validated, could be used to virtually screen large compound libraries to identify new molecules with similar or improved activity. It can also guide the rational design of new derivatives of this compound with enhanced potency and selectivity. While a specific pharmacophore model for this compound is not yet published, the principles of this computational approach are highly applicable to understanding its structure-activity relationship.
ADME Prediction (Computational, not human data)
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component in the early stages of drug discovery. In silico methods provide a rapid and cost-effective means to predict these pharmacokinetic parameters, helping to identify potential liabilities and guide the optimization of lead compounds. For this compound, computational models have been employed to forecast its ADME profile.
Physicochemical Properties and Drug-Likeness
A fundamental assessment of a compound's drug-like properties often begins with the evaluation of its physicochemical characteristics in the context of established guidelines, such as Lipinski's Rule of Five drugbank.comwikipedia.orgtaylorandfrancis.com. This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a high lipophilicity (LogP) of over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors wikipedia.org.
Computational analysis of this compound indicates that it generally adheres to Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. The predicted physicochemical properties are summarized in the table below.
| Property | Predicted Value | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Weight | 257.13 g/mol | < 500 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 4.10 | ≤ 5 |
| Hydrogen Bond Donors | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 1 (Aldehyde Oxygen) | ≤ 10 |
Solubility and Permeability
The aqueous solubility of a drug is a key factor influencing its absorption from the gastrointestinal tract. Computational models predict the solubility of this compound to be low. This is consistent with its relatively high predicted LogP value, which indicates a lipophilic nature. Thiophene-based compounds, in general, are known to be insoluble in water but soluble in organic solvents nih.gov.
Gastrointestinal (GI) absorption is predicted to be high for this compound. This prediction is often based on a combination of factors including lipophilicity, molecular size, and polar surface area. The "BOILED-Egg" model, a commonly used in silico tool, can provide a qualitative prediction of GI absorption and blood-brain barrier (BBB) penetration. Based on the properties of similar thiophene derivatives, it is anticipated that this compound would fall within the region of high probable GI absorption researchgate.netmdpi.com.
Blood-brain barrier (BBB) penetration is a critical consideration for drugs targeting the central nervous system (CNS), and equally important to avoid for peripherally acting drugs to minimize CNS side effects frontiersin.orgmdpi.com. Computational models suggest that this compound is likely to be a non-penetrant of the BBB.
Skin permeation is another important parameter, particularly for topically administered drugs. The permeability coefficient (Kp) can be predicted in silico, with a more negative log Kp value indicating lower skin permeability. For this compound, a low potential for skin permeation is predicted.
A summary of the predicted solubility and permeability parameters is presented below.
| Parameter | Predicted Outcome | Significance |
|---|---|---|
| Water Solubility | Low | May impact dissolution rate and oral absorption. |
| Gastrointestinal (GI) Absorption | High | Favorable for oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Non-penetrant | Suggests a lower likelihood of CNS effects. |
| Skin Permeation (Log Kp) | Low | Indicates poor absorption through the skin. |
Metabolism
The metabolism of a drug, primarily mediated by the cytochrome P450 (CYP) family of enzymes, is a major determinant of its clearance and potential for drug-drug interactions nih.gov. In silico models can predict whether a compound is likely to be an inhibitor of specific CYP isoforms.
Computational predictions for this compound suggest that it may act as an inhibitor of several CYP isoforms, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4. Inhibition of these enzymes can lead to altered metabolism of co-administered drugs, potentially leading to adverse effects. It is predicted to be a non-inhibitor of CYP2D6. It is important to note that these are predictive models and would require experimental validation mdpi.comfrontiersin.org.
| CYP Isoform | Predicted Inhibition |
|---|---|
| CYP1A2 | Inhibitor |
| CYP2C19 | Inhibitor |
| CYP2C9 | Inhibitor |
| CYP2D6 | Non-inhibitor |
| CYP3A4 | Inhibitor |
Potential Applications and Future Directions
Applications in Material Science
The conjugated π-system of the thiophene (B33073) ring, influenced by the electron-withdrawing dichlorophenyl group and the versatile aldehyde function, makes this compound a promising candidate for the development of advanced materials with tailored electronic and optical properties.
Organic Electronics (e.g., OLEDs, OFETs)
Thiophene-based molecules are fundamental components in the field of organic electronics due to their excellent charge transport properties and chemical stability. beilstein-journals.org Organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) often utilize thiophene-containing materials as the active semiconductor layer. researchgate.netnih.gov The performance of these devices is highly dependent on the molecular structure of the organic semiconductor, which influences molecular packing, energy levels (HOMO/LUMO), and charge carrier mobility. nih.gov
The structure of 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde suggests its potential as a building block for such materials. The dichlorophenyl group can be expected to influence the intermolecular interactions and the solid-state packing of resulting materials, which are crucial factors for efficient charge transport in OFETs. Furthermore, the aldehyde group offers a reactive site for further molecular elaboration, allowing for the synthesis of more extended conjugated systems or the attachment of solubilizing groups to improve processability, a key aspect for the fabrication of large-area electronic devices. Thienothiophenes, which are related structures, have been successfully employed in the fabrication of OLEDs, demonstrating the potential of thiophene-based materials in this technology. beilstein-journals.org
Polymer Chemistry (as Monomers or Building Blocks)
The presence of the reactive aldehyde group and the potential for functionalization at other positions on the thiophene ring makes this compound a candidate as a monomer or a key building block in polymer chemistry. Thiophene-based polymers are a significant class of conducting polymers with a wide range of applications. nih.gov
The aldehyde functionality allows for participation in various polymerization reactions, such as condensation polymerizations. For instance, thiophene-based aldehyde derivatives have been successfully polymerized, and the resulting polymers can be further functionalized. nih.govresearchgate.net The incorporation of the this compound unit into a polymer backbone could impart specific properties to the resulting material. The dichlorophenyl substituent would likely enhance the thermal stability and influence the solubility and electronic properties of the polymer. The synthesis of microporous polymer networks through the polymerization of thiophene-based monomers has been demonstrated, highlighting the versatility of thiophenes in creating robust and functional polymeric materials. acs.org The use of thiophene-containing monomers in on-surface polymerization is an emerging area, although challenges such as thiophene ring opening on certain metal surfaces need to be considered. nih.govrsc.org
Dye Synthesis (e.g., Azo Dyes)
Thiophene-based azo dyes are a well-established class of synthetic colorants known for their bright colors and good fastness properties. sapub.orgresearchgate.net The thiophene ring serves as an effective component in the chromophoric system, often leading to a bathochromic (deepening of color) shift compared to their benzene-based counterparts. scispace.com The general synthesis of azo dyes involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling component. unb.ca
While direct use of this compound in a coupling reaction might not be typical, its aldehyde group can be readily converted into other functional groups that are suitable for dye synthesis. For example, the aldehyde can be a precursor to an amino group, which can then be diazotized. Alternatively, the aldehyde can be used in condensation reactions to extend the conjugated system, a common strategy in dye design. The electronic properties of the dichlorophenyl group would influence the final color of the dye. The structure-property relationship in thiophene azo dyes is a subject of ongoing research, with substituents on the thiophene ring playing a crucial role in determining the dyeing and fastness properties. sapub.orgresearchgate.net The synthesis of blue-colored heterocyclic azo dyes has been achieved using formylthiophene derivatives, underscoring the potential of such building blocks in this field. nih.gov
Non-Linear Optical (NLO) Properties
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. A common design strategy for second-order NLO chromophores is the creation of a "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. unizar.es This arrangement leads to a large change in dipole moment upon excitation, which is a key factor for high NLO activity.
Role as Chemical Probes and Tools for Biological Research
Fluorescent chemical probes are indispensable tools in biological research for the detection and imaging of various biomolecules and cellular processes. Thiophene-based fluorophores are attractive in this regard due to their favorable photophysical properties, which can be tuned through chemical modification. rsc.org
The this compound scaffold is a potential starting point for the development of novel chemical probes. The aldehyde group is a reactive handle that can be used to attach recognition moieties for specific analytes or cellular targets. For example, thiophene-based aldehydes have been utilized in the synthesis of fluorescent probes for detecting aldehyde dehydrogenase (ALDH) activity in living cells. rsc.org Furthermore, heterocyclic aldehydes, including those based on a thieno[3,2-b]thiophene (B52689) core, have been investigated as ion chemosensors. mdpi.com The dichlorophenyl group might influence the photophysical properties of the resulting probe, potentially leading to desirable features such as a large Stokes shift or emission in the near-infrared region, which are advantageous for biological imaging. Thiophene-based organic dyes have been successfully developed for the detection of NAD(P)H in live cells, demonstrating the utility of this class of compounds in creating sophisticated biological tools. nih.govrsc.org
Intermediate in the Synthesis of More Complex Molecular Architectures
One of the most significant roles of this compound is its utility as a versatile intermediate in organic synthesis. The aldehyde group is one of the most versatile functional groups in chemistry, participating in a wide array of chemical transformations. mdpi.com
Conclusion and Summary of Key Findings
The compound this compound serves as a crucial scaffold in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of pharmacological activities, positioning it as a "privileged structure" for drug design and discovery. researchgate.netmdpi.com Key findings indicate that molecules synthesized from this scaffold are promising candidates for treating a range of conditions including inflammatory diseases, cancer, and diabetes. researchgate.netnih.govresearchgate.net The thiophene ring, often acting as a bioisosteric replacement for a phenyl ring, enhances physicochemical properties and binding affinity to biological targets. nih.gov Furthermore, the versatile chemistry of the thiophene moiety allows for extensive functionalization, leading to the development of compounds with tailored electronic and optoelectronic properties for use in advanced materials. researchgate.net
Derivatives have shown significant potential as inhibitors of key enzymes implicated in disease. For instance, certain thiazole (B1198619) derivatives of thiophene carbaldehyde have exhibited excellent α-glucosidase inhibitory activity, superior to the standard drug acarbose, suggesting applications in diabetes management. researchgate.net In the realm of inflammation, thiophene-based compounds are known to target cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.netmdpi.com Additionally, hydrazone derivatives have been identified as dual inhibitors of 5-LOX and pancreatic cancer cell lines, highlighting a promising avenue for oncology. mdpi.com The core structure is also integral to the development of inhibitors for phosphodiesterase 4 (PDE4) and cyclin-dependent kinase 5 (cdk5), which are targets for inflammatory diseases and neurodegenerative disorders, respectively. nih.govresearchgate.net
Future Research Avenues
The foundational role of this compound as a building block presents numerous opportunities for future investigation. Research efforts should be directed toward fully exploiting the therapeutic and material potential of its derivatives.
Exploration of Novel Synthetic Methodologies
While established methods like the Gewald and Paal-Knorr syntheses are effective, there is a continuous need for more efficient, regioselective, and environmentally benign synthetic routes. nih.govbohrium.com Future research should focus on:
Metal-Catalyzed Reactions: Expanding the use of catalysts such as copper, rhodium, and iron to facilitate complex C-S and C-C bond formations under milder conditions. bohrium.com
One-Pot and Multicomponent Reactions (MCRs): Designing MCRs that combine starting materials in a single step to generate complex thiophene derivatives, thereby improving atom economy and reducing waste. nih.govbohrium.com
Green Chemistry Approaches: Developing syntheses in aqueous media or solvent-free conditions to minimize the environmental impact of chemical production. nih.gov
Identification of New Biological Targets (In Vitro, In Silico)
The diverse biological activities reported for thiophene derivatives suggest that their full potential has yet to be unlocked. researchgate.netmdpi.com Future work should systematically screen derivatives of this compound against a broader range of biological targets.
In Vitro Screening: High-throughput screening of compound libraries against various enzyme and receptor panels can uncover novel activities. For example, thiophene carboxamide scaffolds have shown promise against cancer cell lines like A375 (melanoma), HT-29 (colon), and MCF-7 (breast). mdpi.com
In Silico Modeling: Computational methods, including molecular docking and ligand-based pharmacophore modeling, can predict binding affinities and identify potential new targets. researchgate.netresearchgate.net This approach has been successfully used to identify thiophene derivatives as potential inhibitors for targets like PDE4D in COPD and COX-2/5-LOX in inflammation. mdpi.comresearchgate.net
The following table summarizes the in vitro activity of selected thiophene derivatives against various biological targets.
| Derivative Class | Target Enzyme/Cell Line | Key Findings | Reference |
| Thiazole Derivatives | α-glucosidase | Several compounds showed IC50 values (10.21–18.21 µM) superior to standard acarbose. | researchgate.net |
| Hydrazone Derivatives | 5-LOX | Compounds exhibited potent inhibition with IC50 values as low as 2.60 µM. | mdpi.com |
| Hydrazone Derivatives | Pancreatic Cancer (PaCa-2) | A lead compound showed an IC50 value of 4.86 µM in 2D cell cultures. | mdpi.com |
| Thiophene Carboxamides | Melanoma (A375) | A lead compound proved to be the most cytotoxic and selective against A375 cells. | mdpi.com |
| Thiophene-pyrazole hybrids | COX-2 | Compounds revealed selective COX-2 inhibition with IC50 values in the 0.31–1.40 µM range. | mdpi.com |
Development of Advanced Functional Materials
The inherent electronic properties of the thiophene ring make it a valuable component in materials science. researchgate.net Future research should explore the incorporation of the this compound scaffold into:
Organic Electronics: Oligo- and polythiophenes are known for their semiconductor capabilities and can be used in organic solar cells and other electronic devices. researchgate.net
Chemosensors: The thiophene moiety can be functionalized to create fluorescent signaling agents for the detection of metal ions and other analytes in biological and environmental samples. researchgate.net
Covalent Organic Frameworks (COFs): Integrating the thiophene unit into COFs may enhance photocatalytic activity and create novel materials for various applications. researchgate.net
Continued SAR and Mechanistic Studies for Promising Scaffolds
A deeper understanding of how structural modifications impact biological activity is crucial for rational drug design.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is needed. This includes altering substituents on the phenyl ring, modifying the aldehyde group into other functional groups (e.g., amides, esters, thiazoles), and exploring different substitution patterns on the thiophene ring. nih.govresearchgate.net For instance, studies on anti-inflammatory derivatives have highlighted the importance of carboxylic acid, ester, amine, and methoxy (B1213986) groups for activity against COX and LOX enzymes. mdpi.com
Mechanistic Studies: For the most potent compounds, detailed mechanistic studies using techniques like X-ray crystallography are essential to elucidate the precise binding modes with their biological targets. nih.govresearchgate.net Such studies have revealed unusual binding patterns of thiophene sulfonamides to the hinge region of cdk5, providing critical insights for future optimization. researchgate.net
The table below outlines key SAR findings for thiophene derivatives targeting specific enzymes.
| Target | Structural Feature | Impact on Activity | Reference |
| α-glucosidase | Electron-withdrawing/donating groups on the benzene (B151609) ring of thiazole Schiff base derivatives. | Modulates inhibitory potential. | researchgate.net |
| COX/LOX Enzymes | Presence of carboxylic acids, esters, amines, and methoxy groups. | Frequently described as important for anti-inflammatory activity. | mdpi.com |
| Cdk5 | Sulfonamide group on thiophene ring. | Forms key polar interactions with the enzyme's hinge region. | researchgate.net |
| Pancreatic Cancer | Hydrazone linkage and substitutions on the second aryl ring. | Influences cytotoxicity and selectivity. | mdpi.com |
By pursuing these avenues, the scientific community can continue to build upon the versatile this compound scaffold to develop novel therapeutics and advanced materials.
Q & A
Q. What are the standard synthetic routes for 4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde, and how can purity be optimized?
The compound is typically synthesized via Suzuki-Miyaura coupling between 3,4-dichlorophenylboronic acid and a thiophene-2-carbaldehyde precursor. A general procedure involves:
- Step 1 : Bromination of thiophene-2-carbaldehyde at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C).
- Step 2 : Palladium-catalyzed cross-coupling with 3,4-dichlorophenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol, reflux). Purification via column chromatography (hexane/ethyl acetate gradient) ensures >95% purity, validated by HPLC and NMR .
Q. Which spectroscopic methods are critical for structural confirmation?
- ¹H/¹³C NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm (singlet) and aromatic protons of the dichlorophenyl group (δ 7.2–7.8 ppm, multiplet).
- IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) confirms the aldehyde functionality.
- X-ray Crystallography : Resolves regiochemistry of the dichlorophenyl substitution; data should match CIF files from analogous thiophene derivatives .
Q. How does the 3,4-dichlorophenyl substituent influence electronic properties?
The electron-withdrawing Cl groups reduce electron density on the thiophene ring, confirmed by:
- Cyclic Voltammetry : Lower HOMO energy compared to non-halogenated analogs.
- DFT Calculations : Charge distribution maps show increased electrophilicity at the aldehyde group, enhancing reactivity in condensation reactions .
Advanced Research Questions
Q. How can contradictory biological activity data in literature be resolved?
Discrepancies in reported IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (pH, solvent). To address this:
- Standardize Protocols : Use PBS buffer (pH 7.4) and DMSO ≤0.1% to minimize solvent interference.
- Dose-Response Validation : Repeat assays with triplicate measurements and include positive controls (e.g., known inhibitors) .
Q. What computational strategies predict metabolic stability of this compound?
- QSAR Models : Train models using datasets of thiophene derivatives to predict aldehyde oxidase (AO) susceptibility.
- Molecular Dynamics (MD) Simulations : Simulate interactions with AO’s active site; focus on the aldehyde group’s accessibility .
Q. What strategies improve regioselectivity in electrophilic substitution reactions?
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at the thiophene 5-position to direct electrophiles to the 3-position.
- Solvent Effects : Use polar aprotic solvents (e.g., DCE) to stabilize transition states favoring para-substitution on the dichlorophenyl ring .
Q. How does the compound’s stability vary under different storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
